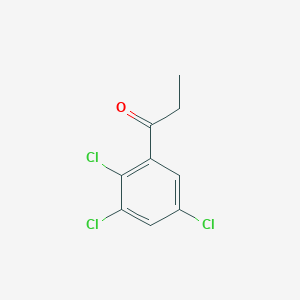
2-(3-bromo-4-methoxyphenyl)ethan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(3-bromo-4-methoxyphenyl)ethan-1-amine hydrochloride” is a chemical compound with the molecular formula C9H13BrClNO . It has a molecular weight of 266.56 . The compound is also known by other names such as “3-Bromo-4-methoxyphenethylamine” and "2-(3-BROMO-4-METHOXYPHENYL)ETHYLAMINE" .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with a bromo group at the 3rd position and a methoxy group at the 4th position. Attached to the benzene ring is an ethan-1-amine group .Physical and Chemical Properties Analysis
The compound has a melting point of 215-216 °C . It has a density of 1.389 g/mL at 25°C (lit.) . The boiling point is 114°C at 1mm . The compound has a refractive index of n20/D >1.5800 (lit.) .Safety and Hazards
“2-(3-bromo-4-methoxyphenyl)ethan-1-amine hydrochloride” is classified as a hazardous substance. It can cause severe skin burns and eye damage . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective clothing, and using only outdoors or in a well-ventilated area .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(3-bromo-4-methoxyphenyl)ethan-1-amine hydrochloride involves the reaction of 3-bromo-4-methoxybenzaldehyde with ethylamine followed by reduction of the resulting imine to yield the target compound.", "Starting Materials": [ "3-bromo-4-methoxybenzaldehyde", "ethylamine", "sodium borohydride", "hydrochloric acid", "diethyl ether", "water" ], "Reaction": [ "Step 1: Dissolve 3-bromo-4-methoxybenzaldehyde (1.0 g, 4.2 mmol) in ethanol (10 mL) and add ethylamine (0.5 mL, 8.4 mmol). Stir the reaction mixture at room temperature for 24 hours.", "Step 2: Add sodium borohydride (0.3 g, 8.0 mmol) to the reaction mixture and stir for an additional 2 hours.", "Step 3: Quench the reaction by adding hydrochloric acid (1 M, 10 mL) dropwise with stirring. Extract the product with diethyl ether (3 x 10 mL).", "Step 4: Combine the organic layers and wash with water (10 mL). Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to yield the crude product.", "Step 5: Dissolve the crude product in hydrochloric acid (1 M, 10 mL) and evaporate the solvent under reduced pressure to yield the hydrochloride salt of the target compound." ] } | |
Numéro CAS |
1087762-96-6 |
Formule moléculaire |
C9H13BrClNO |
Poids moléculaire |
266.6 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




